REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][C:5](=[O:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8].[CH3:12][OH:13].Cl>O1CCCC1>[CH3:12][O:13][CH2:4][C:5](=[O:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
753 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
23 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature (22 to 24° C.) for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
dropwise at room temperature
|
Type
|
CUSTOM
|
Details
|
(22 to 24° C.)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was recovered from the reaction mixture, and 400 ml of toluene
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with three 200 ml portions of toluene
|
Type
|
WASH
|
Details
|
The organic phase was washed with a 5% sodium chloride aqueous solution
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.7 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73695.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |